

L-156,373 Technical Support Center: Experimental Controls and Best Practices

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Compound of Interest

Compound Name: L 156373

Cat. No.: B608410

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using L-156,373, a potent oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-156,373 and what is its primary mechanism of action?

L-156,373 is a cyclic hexapeptide isolated from *Streptomyces silvensis*. It functions as a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, L-156,373 blocks the downstream signaling pathways normally initiated by the endogenous ligand, oxytocin.

Q2: What is the potency of L-156,373?

L-156,373 exhibits a high affinity for the oxytocin receptor with a reported inhibitor constant (K_i) of 150 nM^[1].

Q3: What are the key signaling pathways affected by L-156,373?

As an oxytocin receptor antagonist, L-156,373 inhibits the $G_{\alpha q/11}$ and $G_{\alpha i}$ signaling cascades. This blockage prevents the activation of downstream effectors including phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP_3) and diacylglycerol

(DAG). Consequently, this leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

Q4: How should I dissolve and store L-156,373?

As a cyclic peptide, the solubility of L-156,373 can be limited in aqueous solutions. For stock solutions, it is recommended to use a small amount of an organic solvent such as DMSO, followed by dilution in the appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.5%. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

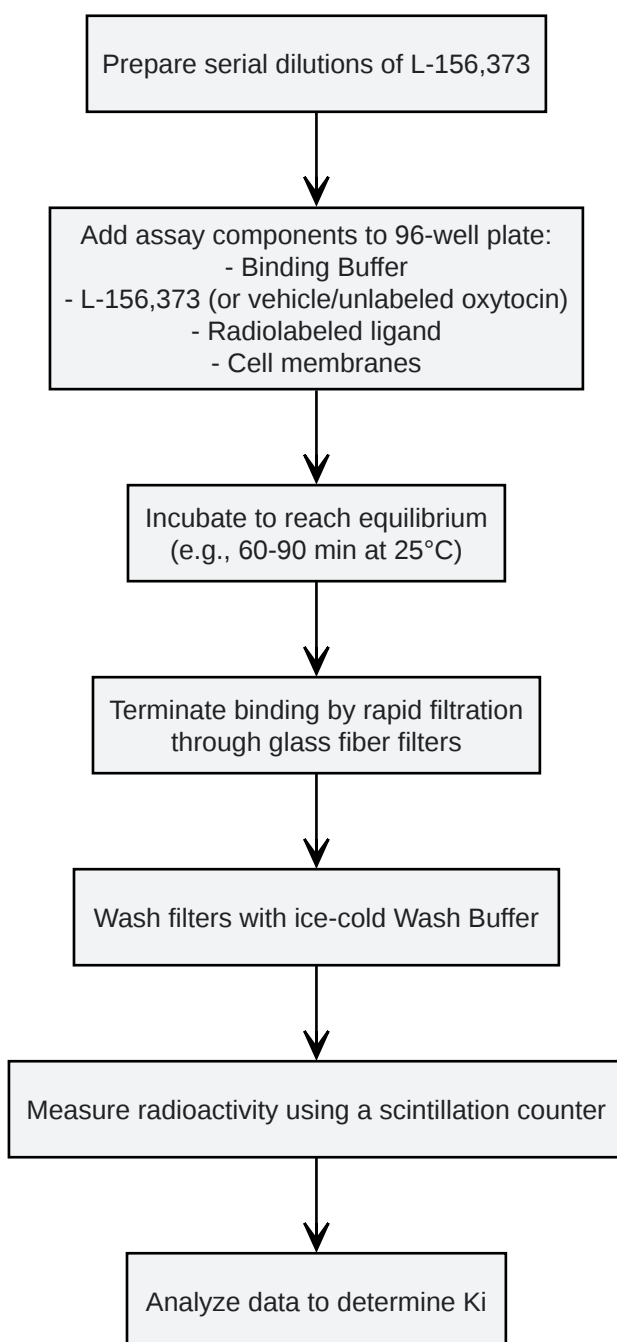
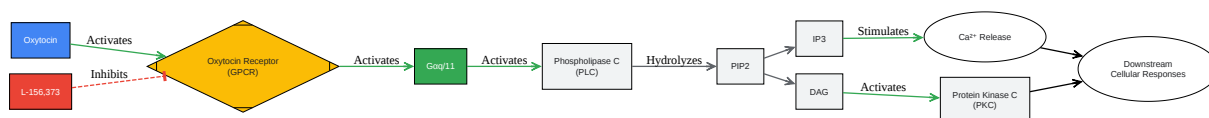
Q5: Are there known off-target effects for L-156,373?

While L-156,373 is reported to be a selective oxytocin receptor antagonist, it is good practice to assess its specificity in your experimental model. This can be achieved by including other related GPCR-expressing cell lines as controls or by performing counter-screening against a panel of receptors.

Quantitative Data Summary

Compound	Target Receptor	Assay Type	K _i (nM)	Species
L-156,373	Oxytocin Receptor	Radioligand Binding	150	Not Specified
Atosiban	Oxytocin Receptor	Radioligand Binding	-	Human, Rat
L-368,899	Oxytocin Receptor	Radioligand Binding	8.9 - 26	Human, Rat
Barusiban	Oxytocin Receptor	Radioligand Binding	0.8	Human
Retosiban	Oxytocin Receptor	Radioligand Binding	0.65	Human

Signaling Pathway



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References

- 1. medchemexpress.com [medchemexpress.com]
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